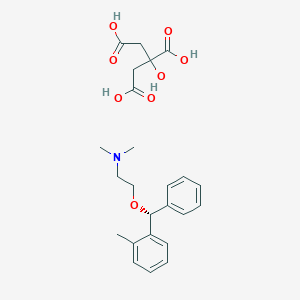

(R)-Orphenadrine Citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-Orphenadrine Citrate is a chiral form of Orphenadrine, a compound commonly used as a muscle relaxant and anticholinergic agent. It is primarily used to relieve pain and discomfort caused by strains, sprains, and other muscle injuries. The compound works by blocking certain nerve impulses (or pain sensations) that are sent to the brain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Orphenadrine Citrate involves several steps, starting from the basic organic compounds. The process typically includes the following steps:

Formation of Orphenadrine Base: This involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylaminoethanol in the presence of a base such as sodium hydroxide.

Resolution of Racemic Mixture: The racemic mixture of Orphenadrine is then resolved into its enantiomers using chiral resolution techniques, often involving the use of chiral acids or chromatography.

Industrial Production Methods: Industrial production of ®-Orphenadrine Citrate follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated resolution processes.

Analyse Des Réactions Chimiques

Key Reaction Steps

The synthesis involves two primary stages:

-

Formation of (R)-orphenadrine base :

-

Citrate salt formation :

Metabolic Reactions

(R)-Orphenadrine undergoes hepatic biotransformation via cytochrome P450 enzymes, producing pharmacologically active metabolites:

Primary Metabolic Pathways

-

N-Demethylation :

-

Loss of one methyl group from the tertiary amine, forming N-demethyl orphenadrine .

-

-

N,N-Didemethylation :

Table 2: Metabolic Profile

| Metabolite | Enzyme Involved | Pharmacological Activity | Half-Life (h) | Reference |

|---|---|---|---|---|

| N-Demethyl orphenadrine | CYP3A4, CYP2B6 | Active | 14–20 | |

| N,N-Didemethyl orphenadrine | CYP3A4 | Active | 14–20 |

Stereochemical Considerations

The R-configuration is critical for binding efficacy:

-

Kinetic resolution : The asymmetric synthesis ensures preferential formation of the (R)-enantiomer, which exhibits higher affinity for NMDA and histamine H1 receptors compared to the (S)-form .

-

Chiral centers : The single chiral center at the benzhydryl ether position dictates receptor interaction .

Stability Under Chromatographic Conditions

-

HPLC analysis : Stable in mobile phases containing methanol, acetonitrile, and triethylamine (pH 3.0–5.0). No degradation observed under validated conditions .

-

LC-MS/MS detection :

Reaction with Co-Formulated Agents

In combination with paracetamol:

-

No chemical interaction : Co-formulation studies confirm no reactivity between this compound and paracetamol in solid or solution states .

Degradation Pathways

Limited data exist, but potential routes include:

-

Hydrolysis : Under extreme pH (<2 or >10), the ester linkage in citrate may cleave.

-

Oxidation : Tertiary amine group susceptible to oxidative dealkylation under strong oxidizing conditions.

Applications De Recherche Scientifique

Orphenadrine citrate, a monomethylated derivative of diphenhydramine, is used as a muscle relaxant and analgesic, both on its own and in combination products . It is an anticholinergic drug of the ethanolamine antihistamine class, closely related to diphenhydramine . While orphenadrine has been used to help with motor control in Parkinson's disease and to treat muscle pain, newer drugs have largely superseded it .

Medical Applications

- Muscle Relaxant Orphenadrine is a skeletal muscle relaxant used to relieve pain from muscle injuries like strains and sprains, when combined with rest and physical therapy . A 2004 review showed fair evidence that orphenadrine works for acute neck or back pain, but there was not enough evidence to establish its efficacy compared to other drugs .

- Muscle Cramps Orphenadrine can be effective and safe for treating muscle cramps in patients with liver cirrhosis .

- Parkinson's Disease Orphenadrine and other anticholinergics can help alleviate motor function symptoms in Parkinson's disease, benefiting about 20% of patients .

- Pain Relief Human placebo-controlled studies suggest orphenadrine alone acts as a mild analgesic for painful conditions .

- Adjunct Therapy Orphenadrine is indicated as an adjunct to rest, physical therapy and other measures to relieve discomfort from acute painful musculoskeletal conditions .

- Analgesic Effects A study showed that a low dose of intravenous orphenadrine citrate (30 mg) had an analgesic effect, mainly through central/spinal mechanisms, in a capsaicin model with laser somatosensory evoked potentials .

Mechanism of Action

Orphenadrine is an anticholinergic with mainly central effects and weak peripheral effects. It also has mild antihistaminic and local anesthetic properties . It binds to and inhibits histamine H1 receptors and NMDA receptors . Orphenadrine can restore motor disturbances caused by neuroleptics, especially hyperkinesia . It may also relax skeletal muscle spasms and elevate mood .

Citrate Chemistry

Citrate's versatile chemistry and biology have led to the application of citrate-based materials in regenerative engineering, including wound healing, nanomedicine, orthopedic, cardiovascular, nerve, and bladder tissue engineering .

Combination Therapy

Orphenadrine citrate is also used in combination with paracetamol for pain relief .

Mécanisme D'action

®-Orphenadrine Citrate exerts its effects primarily through its anticholinergic activity. It blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the central and peripheral nervous systems. This leads to muscle relaxation and pain relief. Additionally, it has antihistaminic and local anesthetic properties, contributing to its overall therapeutic effects.

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another anticholinergic agent with similar muscle relaxant properties.

Cyclobenzaprine: A muscle relaxant with a similar mechanism of action but different chemical structure.

Methocarbamol: Another muscle relaxant used for similar indications.

Uniqueness: ®-Orphenadrine Citrate is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other similar compounds. Its combination of anticholinergic, antihistaminic, and local anesthetic properties also distinguishes it from other muscle relaxants.

Propriétés

Formule moléculaire |

C24H31NO8 |

|---|---|

Poids moléculaire |

461.5 g/mol |

Nom IUPAC |

N,N-dimethyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1 |

Clé InChI |

MMMNTDFSPSQXJP-GMUIIQOCSA-N |

SMILES isomérique |

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canonique |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.